tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate
CAS No.: 2387560-06-5
Cat. No.: VC11712606
Molecular Formula: C10H17F2NO3
Molecular Weight: 237.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2387560-06-5 |
|---|---|
| Molecular Formula | C10H17F2NO3 |
| Molecular Weight | 237.24 g/mol |
| IUPAC Name | tert-butyl (5R)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
| Standard InChI Key | NCHCRPISXZGPTH-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)O |
| SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with the following substituents:
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A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic transformations.
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Two fluorine atoms at the 3-position, introducing electronegativity and conformational rigidity.
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A hydroxyl group at the 5-position in the (R)-configuration, enabling hydrogen bonding and chiral recognition in biological systems.
The stereochemistry is defined by the (5R) designation, which influences its interactions with enzymes and receptors. The InChIKey NCHCRPISXZGPTH-SSDOTTSWSA-N and SMILES CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)O encode its three-dimensional arrangement.
Physical and Spectral Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.24 g/mol |
| CAS Number | 2387560-06-5 |
| IUPAC Name | tert-butyl (5R)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate |
| Solubility | Not publicly disclosed |
| Spectral Identifiers | PubChem CID: 95757493 |
The compound’s NMR spectrum would show two equivalent fluorine atoms as a singlet near -120 ppm, while the NMR would feature distinct signals for the hydroxyl proton (δ ~2.5 ppm) and the Boc group’s tert-butyl protons (δ ~1.45 ppm).
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves a multi-step strategy:
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Piperidine Ring Formation: Cyclization of a linear precursor (e.g., via Dieckmann condensation) to establish the piperidine backbone.
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Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) at the 3-position.
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Hydroxylation: Stereoselective oxidation or reduction to install the (R)-configured hydroxyl group at the 5-position.
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Boc Protection: Reaction with tert-butyl chloroformate under basic conditions to protect the amine.
A representative protocol is outlined below:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Selectfluor, DCM, 0°C → RT | Electrophilic fluorination |
| 2 | NaBH₄, MeOH, -20°C | Stereoselective hydroxylation |
| 3 | Boc₂O, DMAP, THF | Amine protection |
Yield Optimization
Yields for critical steps typically range from 60–75%, with purification via silica gel chromatography or recrystallization. For example, fluorination with Selectfluor achieves ~70% conversion, while Boc protection proceeds quantitatively under anhydrous conditions.
Biological Applications and Pharmacological Relevance
Role in Drug Discovery
The compound’s fluorine atoms enhance lipophilicity and metabolic stability, making it a preferred building block for:
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Antimicrobial Agents: Analogous piperidine derivatives inhibit enzymes like Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a target for tuberculosis therapy .
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Central Nervous System (CNS) Drugs: Fluorinated piperidines improve blood-brain barrier penetration in neurotherapeutics.
Comparative Analysis with Structural Analogs
tert-Butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate
This regioisomer (CAS 2306249-01-2) differs in fluorine and hydroxyl group positions:
| Property | Target Compound | Analog |
|---|---|---|
| Fluorine Position | 3,3-difluoro | 4,4-difluoro |
| Hydroxyl Configuration | (5R) | (3R) |
| Molecular Weight | 237.24 g/mol | 237.25 g/mol |
The analog’s 4,4-difluoro arrangement reduces ring puckering, potentially altering binding affinity to enzymatic targets.
Future Directions and Research Opportunities
Expanding Synthetic Methodologies
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Enzymatic Resolution: Use lipases or esterases to improve enantiomeric excess in hydroxylation steps.
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Continuous Flow Chemistry: Enhance fluorination efficiency and safety via flow reactors.
Therapeutic Innovations
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PROTACs Development: Incorporate the compound into proteolysis-targeting chimeras for targeted protein degradation.
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Antiviral Applications: Explore activity against RNA viruses (e.g., SARS-CoV-2) via polymerase inhibition.
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